molecular formula C7H9BrN2 B8543153 (2-Bromo-pyridin-3-yl)-dimethyl-amine

(2-Bromo-pyridin-3-yl)-dimethyl-amine

Cat. No.: B8543153
M. Wt: 201.06 g/mol
InChI Key: QJRNAKLIZGEADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-pyridin-3-yl)-dimethyl-amine is a versatile brominated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. The compound features a dimethylamino group and a bromine atom on its pyridine ring, making it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald couplings, which are instrumental in constructing complex molecules for pharmaceutical development . Pyridine-based structures analogous to this compound are of significant interest in medicinal chemistry. Research into similar compounds has demonstrated their utility as key precursors in the synthesis of potential therapeutics, including inhibitors for kinases like JAK and ROS1/ALK , as well as in the development of novel anti-tubercular agents . The structural motif of a substituted pyridine is frequently explored to modulate the physicochemical properties, potency, and selectivity of drug candidates . This reagent provides researchers with a building block to access such chemical space and explore new structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3

InChI Key

QJRNAKLIZGEADV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Limitations and Contradictions

  • Synthetic Challenges : Steric hindrance at the 3-position of pyridine may complicate dimethylamine introduction, as seen in similar syntheses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Bromo-pyridin-3-yl)-dimethyl-amine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via bromination of dimethylaminopyridine precursors. A common method involves using bromine or N-bromosuccinimide (NBS) with catalysts like FeBr₃ or AlBr₃ in anhydrous solvents (e.g., dichloromethane) under inert atmospheres . Optimization includes controlling temperature (0–25°C) and stoichiometric ratios to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>75%) .

Q. How is this compound characterized structurally?

  • Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br = 1.89 Å, C-N = 1.47 Å) using SHELXL software .
  • NMR : ¹H NMR shows dimethylamine protons at δ 2.8–3.1 ppm (singlet) and pyridine protons as a multiplet (δ 7.1–8.3 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-2 at ~150 ppm) .
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 215.02 g/mol) .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

  • Answer : The bromine at C-2 is highly susceptible to substitution. Reactions with sodium azide (NaN₃) in DMF yield 2-azido derivatives, while thiourea in ethanol produces 2-thiol analogs. Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig) with arylboronic acids or amines forms biaryl or aminopyridine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals. The LUMO (-1.8 eV) localizes on Br and pyridine, indicating electrophilic reactivity. Solvent effects (PCM model) refine reaction pathways for substitution . TD-DFT predicts UV-Vis spectra (λmax ~270 nm), validated experimentally .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

  • Answer : Discrepancies in ¹H NMR integration (e.g., unexpected splitting) may arise from rotamers or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • 2D-COSY/HMBC to confirm connectivity in ambiguous cases.
  • Mass spectrometry fragmentation patterns to distinguish isomers (e.g., bromine isotope patterns) .

Q. How can the compound be functionalized for targeted biological activity studies?

  • Answer : Derivatives are designed via:

  • Bioisosteric replacement : Trifluoromethyl groups (electron-withdrawing) enhance metabolic stability .
  • Pro-drug approaches : Esterification of dimethylamine improves bioavailability.
  • Docking studies : Pyridine’s π-stacking with protein active sites (e.g., kinase inhibitors) guides functional group placement .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Answer : Low melting points and hygroscopicity complicate crystallization. Solutions include:

  • Slow evaporation in MeOH/Et₂O mixtures.
  • Seeding techniques to induce nucleation.
  • Cryocrystallography (-173°C) stabilizes fragile crystals .

Methodological Tables

Table 1 : Comparative Reactivity of Halogenated Pyridines

CompoundReaction with NaN₃ (Yield%)Suzuki Coupling (Yield%)
This compound85%78% (Pd(OAc)₂, K₂CO₃)
3-Bromo-5-CF₃-pyridin-2-amine72%65% (Pd(PPh₃)₄, CsF)
Data from

Table 2 : DFT-Calculated vs. Experimental UV-Vis Data

Methodλmax (nm)Oscillator Strength
B3LYP/6-311+G(d,p)2680.45
Experimental2710.48
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.